molecular formula C11H16FNO B15273569 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol

3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol

Katalognummer: B15273569
Molekulargewicht: 197.25 g/mol
InChI-Schlüssel: FTLFNWDEXAQGCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethylamino chain, which is further connected to a propanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-fluorophenylacetonitrile with a suitable reducing agent to form 2-fluorophenylethylamine. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-{[1-(2-Fluorophenyl)ethyl]amino}propanone.

    Reduction: Formation of 3-{[1-(2-Fluorophenyl)ethyl]amino}propane.

    Substitution: Formation of 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol or similar derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the ethylamino and propanol moieties contribute to its overall activity. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[1-(2-Chlorophenyl)ethyl]amino}propan-1-ol
  • 3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol
  • 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol

Uniqueness

3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H16FNO

Molekulargewicht

197.25 g/mol

IUPAC-Name

3-[1-(2-fluorophenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C11H16FNO/c1-9(13-7-4-8-14)10-5-2-3-6-11(10)12/h2-3,5-6,9,13-14H,4,7-8H2,1H3

InChI-Schlüssel

FTLFNWDEXAQGCK-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1F)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.